molecular formula C15H8F2N2O2 B1671795 Imirestat CAS No. 89391-50-4

Imirestat

Cat. No. B1671795
CAS RN: 89391-50-4
M. Wt: 286.23 g/mol
InChI Key: QCCHBHSAIQIQGO-UHFFFAOYSA-N
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Description

Imirestat is an aldose reductase inhibitor patented by Alcon Laboratories for the late complications of diabetes . It is also known by other names such as AL 1576 and HOE 843 .


Molecular Structure Analysis

Imirestat has a molecular formula of C15H8F2N2O2 and a molecular weight of 286.23 g/mol . Its IUPAC name is 2,7-difluorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione .


Physical And Chemical Properties Analysis

Imirestat is a solid compound with a solubility of 83.33 mg/mL in DMSO . It has a molecular weight of 286.23 .

Scientific Research Applications

Pharmacokinetics and Tissue Binding

  • Saturable Tissue Binding and Pharmacokinetics : A study investigated the pharmacokinetics of imirestat, an aldose reductase inhibitor, focusing on its saturable binding to tissues. The research showed significant differences in the volume of distribution at steady-state between high- and low-dose groups, suggesting that saturable tissue binding partially accounts for the nonlinear pharmacokinetics of imirestat (Chien et al., 1992).

  • Dose-Dependent Pharmacokinetics in Humans : Another study explored imirestat's pharmacokinetics in healthy volunteers after single and multiple oral doses. The findings indicated dose-dependent pharmacokinetics, likely due to nonlinear tissue binding of imirestat, offering insights into its behavior at varying doses (Brazzell et al., 2004).

Ocular Pharmacokinetics

  • Topical Ocular Administration : The pharmacokinetics of imirestat following topical ocular administration were evaluated in rabbits and dogs. The study found rapid uptake into the cornea, with imirestat being retained in the lens, suggesting its potential for ocular applications (Brazzell et al., 1990).

Future Directions

Aldose reductase, the enzyme that Imirestat inhibits, has been shown to be involved in the pathogenesis of several diseases such as uveitis, diabetic retinopathy, and cataract . Therefore, future research could explore the therapeutic potential of Imirestat in these areas. Additionally, it’s noted that treating diabetic rats daily with Imirestat improved nerve conduction velocity .

properties

IUPAC Name

2,7-difluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N2O2/c16-7-1-3-9-10-4-2-8(17)6-12(10)15(11(9)5-7)13(20)18-14(21)19-15/h1-6H,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCHBHSAIQIQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3(C4=C2C=CC(=C4)F)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237635
Record name Imirestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imirestat

CAS RN

89391-50-4
Record name Imirestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89391-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imirestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089391504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imirestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PM69S95UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
251
Citations
RK Brazzell, CB Wooldridge, RB Hackett… - Pharmaceutical …, 1990 - Springer
… Our data suggest that imirestat … intact imirestat is the only component in rat plasma following iv or oral administration of 14C-imirestat (5), suggesting that the disposition of 14C-imirestat …
Number of citations: 24 link.springer.com
TC Pinkerton, TD Miller, LJ Janis - Analytical chemistry, 1989 - ACS Publications
… chromatographically preconcentrate the imirestat and achieve … phase, the imirestat eluted as two peaks, after the serum … was found to be true with imirestat. The injection of buffer blanks …
Number of citations: 40 pubs.acs.org
RK Brazzell, PR Mayer, R Dobbs, PJ McNamara… - Pharmaceutical …, 1991 - Springer
… pharmacokinetics of imirestat in healthy volunteers following single and multiple oral doses. Imirestat is a … The purpose of this study was to determine if imirestat exhibits pharmacokinetic …
Number of citations: 21 link.springer.com
JY Chien, CR Banfield, RK Brazzell, PR Mayer… - Pharmaceutical …, 1992 - Springer
… of imirestat tissue-to-plasma concentration ratio. The tissue/ plasma imirestat concentration ratio in the adrenals 24 hr after imirestat administration was 56.9 i 20.0 in the imirestat group, …
Number of citations: 12 link.springer.com
AL Carrington, CB Ettlinger, NA Calcutt, DR Tomlinson - Diabetologia, 1991 - Springer
This study describes reduced motor nerve conduction velocity and increased resistance to hypoxia-induced conduction failure in sciatic nerves of rats after four weeks of streptozotocin-…
Number of citations: 32 link.springer.com
PJ Gilbert, TE Hartley, JA Troke, RG Turcan… - Xenobiotica, 1992 - Taylor & Francis
… All species showed numerous urinary metabolites having a shorter retention time than imirestat. Radio-hp1.c. profiles revealed qualitative similarities between species despite …
Number of citations: 12 www.tandfonline.com
BA McCue, YH Park, RK Brazzell, JJ Boltralik - Journal of Chromatography …, 1991 - Elsevier
… Pharmacokinetic studies of imirestat in animals and humans require … of imirestat in human subjects [lo]. This assay has greater selectivity and sensitivity than the bioassay for imirestat …
Number of citations: 3 www.sciencedirect.com
G Vaidyanathan, M Jay, RK Bera, PR Mayer… - Pharmaceutical …, 1990 - Springer
… However, these studies utilized 14C-imirestat and … would permit the determination of imirestat retention in the eye in a … In the present study, imirestat was radiolabeled with fluorine-…
Number of citations: 3 link.springer.com
LT Diemel, EJ Stevens, GB Willars, DR Tomlinson - Neuroscience letters, 1992 - Elsevier
… , that imirestat failed to prevent this deficit. In addition the beneficial effect of imirestat on the … We cannot discount the possibility that the apparent moderate effect of imirestat on the …
Number of citations: 95 www.sciencedirect.com
HL Zhou, A Hausladen, P Anand… - Journal of Medicinal …, 2023 - ACS Publications
… imirestat (AIN-93 Rodent diet, with 125 mg imirestat/kg diet) for 3 or 12 weeks. SCoR2 activity in the kidney was potently inhibited on the imirestat … Since imirestat inhibits the activity of …
Number of citations: 3 pubs.acs.org

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